3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-(4-chlorophenoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Preparation of 4-chlorophenoxyethanol: This intermediate can be synthesized by reacting 4-chlorophenol with ethylene oxide in the presence of a base such as potassium hydroxide.
Formation of 2-(4-chlorophenoxy)ethyl chloride: The 4-chlorophenoxyethanol is then converted to 2-(4-chlorophenoxy)ethyl chloride by reacting it with thionyl chloride.
Alkylation of piperidine: The final step involves the alkylation of piperidine with 2-(4-chlorophenoxy)ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield 3-[2-(4-chlorophenoxy)ethyl]piperidine. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the chlorophenoxy group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(3-Chlorophenoxy)ethyl]piperidine
- 3-[2-(4-Methylphenoxy)ethyl]piperidine
- 3-[2-(4-Fluorophenoxy)ethyl]piperidine
Uniqueness
3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride is unique due to the presence of the 4-chlorophenoxy group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for specific applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
3-[2-(4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-12-3-5-13(6-4-12)16-9-7-11-2-1-8-15-10-11;/h3-6,11,15H,1-2,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBNEOVXWANZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-76-0 | |
Record name | Piperidine, 3-[2-(4-chlorophenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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